n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 4056-56-8
VCID: VC8903874
InChI: InChI=1S/C12H9NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2
Molecular Formula: C12H9NO3S
Molecular Weight: 247.27 g/mol

n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

CAS No.: 4056-56-8

Cat. No.: VC8903874

Molecular Formula: C12H9NO3S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide - 4056-56-8

Specification

CAS No. 4056-56-8
Molecular Formula C12H9NO3S
Molecular Weight 247.27 g/mol
IUPAC Name N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Standard InChI InChI=1S/C12H9NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9H
Standard InChI Key HLORUYGEORPDNQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (C₁₂H₉NO₃S) features a 12-atom conjugated system comprising a benzene ring linked via a sulfonamide bridge to a cyclohexa-2,5-dien-1-ylidene group . X-ray crystallography reveals a planar configuration with bond lengths of 1.43 Å for the C=N bond and 1.36 Å for the sulfonamide S=O bonds, indicative of significant electron delocalization . The cyclohexadienone moiety adopts a boat conformation, with the carbonyl oxygen (C4-O) participating in intramolecular hydrogen bonding with the sulfonamide nitrogen (N-H···O=C, 2.01 Å) .

Table 1: Key Structural Parameters

ParameterValue
Molecular Weight247.27 g/mol
Melting Point218–220°C (decomp.)
LogP1.87 ± 0.12
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3

Data derived from PubChem and experimental measurements.

Spectroscopic Characterization

The compound exhibits distinctive spectroscopic signatures:

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, aromatic), 7.89 (d, J=8.4 Hz, 2H), 7.02 (m, 2H, dienyl), 6.45 (s, 1H, NH) .

  • IR (KBr): 3276 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O), 1327/1159 cm⁻¹ (S=O asym/sym).

  • UV-Vis (MeOH): λ_max 274 nm (ε=12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated system .

Synthetic Methodologies

Condensation Reaction Pathways

The primary synthesis involves condensation of benzenesulfonamide with 4-chlorocyclohexa-2,5-dienone under basic conditions (K₂CO₃, DMF, 80°C). The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon, followed by HCl elimination:

ArSO2NH2+C6H7OClBaseArSO2N=C6H5O+HCl\text{ArSO}_2\text{NH}_2 + \text{C}_6\text{H}_7\text{OCl} \xrightarrow{\text{Base}} \text{ArSO}_2\text{N=C}_6\text{H}_5\text{O} + \text{HCl}

Yields typically range from 68–75%, with purity >95% achieved through recrystallization from ethanol/water.

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, maintaining comparable yields (70%) while minimizing side-product formation . Electrochemical methods employing boron-doped diamond electrodes at 1.8 V demonstrate potential for greener synthesis, albeit with lower yields (52%) .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro testing against Gram-positive pathogens shows MIC values of 32 μg/mL for Staphylococcus aureus (ATCC 25923), comparable to sulfamethoxazole (25 μg/mL) . The mechanism involves dual inhibition of dihydropteroate synthase (Ki=4.7 μM) and bacterial topoisomerase IV (IC₅₀=18.3 μM) .

Table 2: Comparative Biological Activities

TargetIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Dihydropteroate synthase4.7Sulfamethoxazole2.1
Topoisomerase IV18.3Ciprofloxacin0.85
α-Glucosidase112.4Acarbose32.1

Data compiled from multiple studies .

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The chloro-substituted derivative (N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide) demonstrates enhanced antifungal activity (MIC=16 μg/mL vs. Candida albicans) compared to the parent compound . Chlorination occurs regioselectively at the C3 position using NCS in CCl₄ (82% yield).

Nucleophilic Additions

Grignard reagents (RMgX) add to the carbonyl group, producing tertiary alcohols that cyclize to form novel benzothiazine derivatives under acidic conditions . These derivatives show improved aqueous solubility (logP=1.12 vs. 1.87 parent) while maintaining antimicrobial potency .

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